molecular formula C14H22BrNO B4898635 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine

4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine

Cat. No. B4898635
M. Wt: 300.23 g/mol
InChI Key: BBCYFHSKBHGTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of selective β3-adrenergic receptor agonists and has been found to exhibit several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves the activation of the β3-adrenergic receptor, which leads to the stimulation of lipolysis and the release of fatty acids from adipose tissue. This, in turn, increases energy expenditure and promotes weight loss.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine exhibits several biochemical and physiological effects, including increased energy expenditure, decreased adiposity, improved glucose metabolism, and reduced inflammation. These effects make this compound a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in lab experiments is its ability to selectively activate the β3-adrenergic receptor without affecting other adrenergic receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions that researchers can explore with regards to 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists that can be used to treat obesity and metabolic disorders. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a promising compound with potential applications in various areas of scientific research. Its ability to selectively activate the β3-adrenergic receptor makes it a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of research.

Synthesis Methods

The synthesis of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-bromoanisole followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

The potential applications of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in scientific research are vast and varied. One of the most significant areas of application is in the development of drugs for the treatment of obesity and metabolic disorders. This compound has been found to activate the β3-adrenergic receptor, which plays a crucial role in regulating energy expenditure and metabolism.

properties

IUPAC Name

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCYFHSKBHGTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromophenoxy)-N-tert-butylbutan-1-amine

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